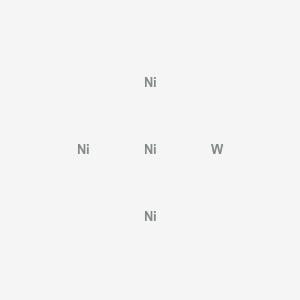
Nickel;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-tungsten compounds are a class of materials that combine the properties of nickel and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to corrosion and wear. They are widely used in various industrial applications, including coatings, catalysts, and electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-tungsten compounds can be synthesized using various methods. One common approach is the co-precipitation method, where nickel and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, nickel-tungsten compounds are often produced through electroplating. This involves the deposition of nickel and tungsten onto a substrate using an electrolytic solution containing nickel and tungsten ions. The process parameters, such as current density, temperature, and pH, are carefully controlled to achieve the desired composition and properties of the coating .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, they can be oxidized to form nickel and tungsten oxides, or reduced to form metallic nickel and tungsten .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, and oxygen or air for oxidation. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nickel-tungsten compounds can produce nickel oxide and tungsten oxide, while reduction can yield metallic nickel and tungsten .
Applications De Recherche Scientifique
Nickel-tungsten compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which nickel-tungsten compounds exert their effects depends on their specific application. For example, as catalysts, they facilitate chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved can vary, but often include the adsorption of reactants onto the surface of the compound, followed by their transformation into products .
Comparaison Avec Des Composés Similaires
- Nickel-molybdenum
- Tungsten-carbide
- Nickel-chromium
- Nickel-vanadium
These similar compounds also have valuable properties, but nickel-tungsten compounds are often preferred for applications requiring extreme hardness and durability .
Propriétés
Numéro CAS |
12035-75-5 |
|---|---|
Formule moléculaire |
Ni4W |
Poids moléculaire |
418.61 g/mol |
Nom IUPAC |
nickel;tungsten |
InChI |
InChI=1S/4Ni.W |
Clé InChI |
SOSRGMBOGWXTTK-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


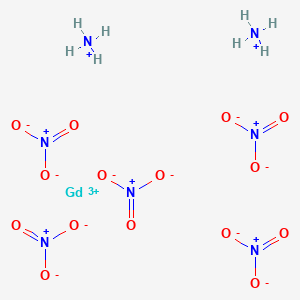
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
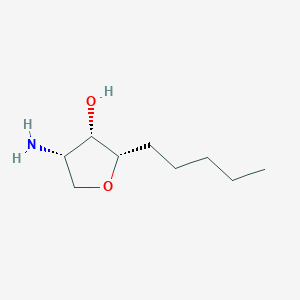

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

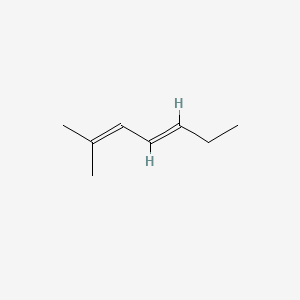
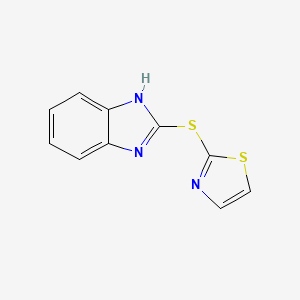
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
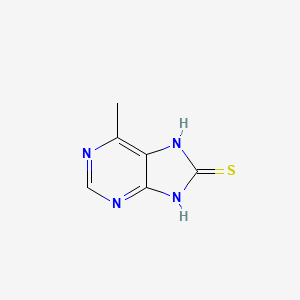
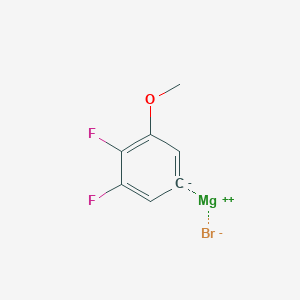
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

